molecular formula C24H26N4O2 B2972618 N-benzhydryl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1171401-74-3

N-benzhydryl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Cat. No. B2972618
CAS RN: 1171401-74-3
M. Wt: 402.498
InChI Key: QYMHACBBLLLZBP-UHFFFAOYSA-N
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Description

“N-benzhydryl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazoles involves cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . There are several methods for the synthesis of 1,3,4-oxadiazoles, including the use of K2CO3 as a base to achieve an unexpected and highly efficient C-C bond cleavage .


Molecular Structure Analysis

The oxadiazole ring in the molecule consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions involving oxadiazoles are diverse and depend on the substituents present in the molecule. For example, depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .

Scientific Research Applications

Antimicrobial Activity

Many oxadiazole derivatives, including the compound , have been found to exhibit antibacterial and antifungal properties . They can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity .

Antiviral Activity

Oxadiazole derivatives have shown potential as antiviral agents . They could be used in the development of new treatments for viral diseases.

Anticancer Activity

Compounds based on 1,3,4-oxadiazole have been proven to exhibit antineoplastic and anticancer properties . They could be used in the development of new cancer therapies.

Anti-inflammatory and Analgesic Properties

Oxadiazole derivatives have been found to have anti-inflammatory and analgesic properties . They could be used in the development of new pain relief and anti-inflammatory medications.

Antioxidant Activity

Some oxadiazole derivatives have been found to exhibit antioxidant properties . They could be used in the development of new treatments for diseases related to oxidative stress.

Blood Pressure Lowering Activity

Oxadiazole derivatives have been found to have blood pressure lowering properties . They could be used in the development of new treatments for hypertension.

Antidiabetic Activity

Some oxadiazole derivatives have shown potential as antidiabetic agents . They could be used in the development of new treatments for diabetes.

Anticonvulsant Activity

Oxadiazole derivatives have shown potential as anticonvulsant agents . They could be used in the development of new treatments for epilepsy and other seizure disorders.

properties

IUPAC Name

N-benzhydryl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c29-24(25-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18)28-15-13-20(14-16-28)23-27-26-22(30-23)19-11-12-19/h1-10,19-21H,11-16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMHACBBLLLZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzhydryl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

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